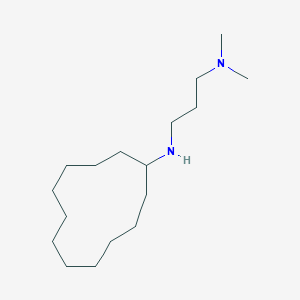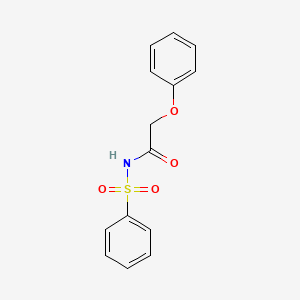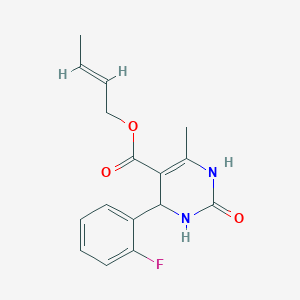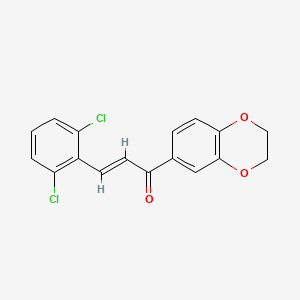
N'-cyclododecyl-N,N-dimethyl-1,3-propanediamine
描述
N’-cyclododecyl-N,N-dimethyl-1,3-propanediamine, also known as N,N’-Dimethyl-1,3-propanediamine, is a chemical compound with the molecular formula C5H14N2 . It is a low-level fatty diamine compound that is primarily used in the production of dyes and D213 ion exchange resins . It can also be used as a curing agent and promoter for epoxy resins, gasoline additives, plastic antistatic agents, lubricating oil detergents, antioxidants, emulsifiers, fabric softeners, oil and cyanide-free zinc plating additives, asphalt stripping agents, fiber and leather treatment agents, and fungicides .
Synthesis Analysis
The synthesis of N,N’-Dimethyl-1,3-propanediamine involves aminating a commercially available polyacrylonitrile fiber . The reaction temperature ranges from 10 to 120°C, and the molar ratio of dimethylamine to acrylonitrile ranges from 10:1 to 1:1 . The conversion rate of acrylonitrile and the selectivity of dimethylaminopropionitrile are both greater than 99% .Molecular Structure Analysis
The molecular structure of N,N’-Dimethyl-1,3-propanediamine can be represented by the SMILES stringCNCCCNC . The compound has a molar mass of 102.181 g/mol . Chemical Reactions Analysis
N,N’-Dimethyl-1,3-propanediamine has been used as a catalyst in the Knoevenagel condensation reaction . The reaction proceeds smoothly in the presence of the fiber catalyst, and the products are obtained in excellent yields . This catalyst is applicable to a wide range of aromatic aldehydes .Physical And Chemical Properties Analysis
N,N’-Dimethyl-1,3-propanediamine is a liquid at room temperature . It has a density of 0.817 g/mL at 25 °C and a boiling point of 145 °C . The compound is fully miscible in water .作用机制
The mechanism of action of N'-cyclododecyl-N,N-dimethyl-1,3-propanediamine is not fully understood, but it is believed to involve the induction of oxidative stress and the activation of apoptotic pathways in cells. This compound has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to DNA damage and cell death. This compound has also been shown to activate caspase enzymes, which are involved in the process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. In addition, this compound has been investigated for its potential as a drug delivery agent, due to its ability to cross cell membranes and accumulate in cells.
实验室实验的优点和局限性
N'-cyclododecyl-N,N-dimethyl-1,3-propanediamine has several advantages for use in lab experiments, including its relatively low cost, its ease of synthesis, and its stability under a variety of conditions. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into account when designing experiments using this compound.
未来方向
There are many potential future directions for research on N'-cyclododecyl-N,N-dimethyl-1,3-propanediamine, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its properties as a material modifier. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cell types. Overall, this compound is a promising compound with many potential applications in scientific research.
科学研究应用
N'-cyclododecyl-N,N-dimethyl-1,3-propanediamine has been studied for its potential applications in various scientific fields, including materials science, catalysis, and medicine. In materials science, this compound has been used as a curing agent for epoxy resins, as well as a modifier for polyurethane foams. In catalysis, this compound has been studied as a ligand for transition metal catalysts, as well as a stabilizer for gold nanoparticles. In medicine, this compound has been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
安全和危害
N,N’-Dimethyl-1,3-propanediamine is classified as a highly flammable liquid and vapor, and it causes severe skin burns and eye damage . The flash point is 20 °C . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .
属性
IUPAC Name |
N-cyclododecyl-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2/c1-19(2)16-12-15-18-17-13-10-8-6-4-3-5-7-9-11-14-17/h17-18H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYNWAPXUAFXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1CCCCCCCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4'-[(4-nitrobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3870604.png)
![4-[4-(1-amino-1-ethylpropyl)-1H-1,2,3-triazol-1-yl]-N-cycloheptyl-1-piperidinecarboxamide](/img/structure/B3870610.png)
![1-(3-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B3870621.png)
![4'-[(3-phenyl-2-propen-1-ylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3870625.png)
![3-(4-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B3870635.png)

![2-hydroxy-N-[(2-methylphenyl)sulfonyl]propanamide](/img/structure/B3870649.png)


![1-benzyl-4-{3-[1-(cyclohexylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B3870665.png)


![N,N-diethyl-2-[2-(2-furylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3870705.png)
